molecular formula C11H19N3O2 B8111726 N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide

N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide

Cat. No.: B8111726
M. Wt: 225.29 g/mol
InChI Key: OZHFJSSDNSFXPX-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide is a bicyclic compound featuring a spiro-fused diazaspiro[4.5]decane core with a 2-oxo group and an N-methyl acetamide side chain. Such spirocyclic systems are prevalent in medicinal chemistry due to their ability to mimic bioactive conformations and improve pharmacokinetic profiles .

Properties

IUPAC Name

N-methyl-2-(2-oxo-1,9-diazaspiro[4.5]decan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-12-9(15)7-14-10(16)3-5-11(14)4-2-6-13-8-11/h13H,2-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHFJSSDNSFXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)CCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Diazaspiro[4.5]Decane Derivatives

The closest structural analog is N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide (), which differs in nitrogen positioning (1,8 vs. 1,7). For example, the 1,7-diaza configuration may enhance interactions with enzymes requiring a specific spatial arrangement of hydrogen bond donors/acceptors .

2-Oxoindoline-Based Acetamides ()

Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) share the acetamide backbone but replace the diazaspiro system with a 2-oxoindoline moiety. Key differences include:

  • Rigidity vs.
  • Solubility : Hydroxy groups in indoline derivatives (e.g., Compound IK) increase polarity, possibly improving aqueous solubility compared to the N-methylated target compound.
  • Biological Activity : Indoline derivatives are often explored as kinase inhibitors or anticancer agents, while diazaspiro systems may target neurological or anti-inflammatory pathways .

Thiazolidinone and Quinoline Hybrids ()

Examples like (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (Compound 12a) incorporate thiazolidinone rings. These compounds exhibit:

  • Metabolic Stability: The diazaspiro system in the target compound may offer superior metabolic resistance compared to the hydrolytically labile thiazolidinone moiety .

Chloroacetamide Pesticides ()

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) highlight structural divergence:

  • Functional Groups : Chloro and methoxymethyl substituents in pesticides contrast with the target compound’s diazaspiro ring, reflecting divergent applications (agricultural vs. pharmaceutical).
  • Toxicity Profiles : Pesticides prioritize broad-spectrum bioactivity, whereas pharmaceutical analogs like the target compound are optimized for selective target engagement .

Data Table: Key Comparative Features

Compound Name Core Structure Molecular Weight* Key Functional Groups Potential Applications
Target Compound Diazaspiro[4.5]decane ~267.3 g/mol 2-oxo, N-methyl acetamide Neurological/anti-inflammatory
1,8-Diazaspiro[4.5]decane analog () Diazaspiro[4.5]decane ~267.3 g/mol 1,8-diaza, N-methyl acetamide Similar to target compound
2-Oxoindoline derivatives () Indoline ~300–350 g/mol 2-oxo, hydroxy, aryl acetamide Kinase inhibition, anticancer
Thiazolidinone hybrids () Thiazolidinone ~350–400 g/mol Thiazolidinone, oxoindoline Antidiabetic, antimicrobial
Alachlor () Chloroacetamide ~269.8 g/mol Chloro, methoxymethyl, aryl Herbicide

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Structural Rigidity: The diazaspiro system in the target compound may enhance binding to conformational-sensitive targets (e.g., G-protein-coupled receptors) compared to flexible indoline or thiazolidinone derivatives .
  • Toxicity Considerations : Unlike pesticidal chloroacetamides, the target compound’s lack of reactive halogens suggests a safer pharmacological profile, though thorough toxicological studies are warranted .
  • Synthetic Accessibility : Diazaspiro rings often require multistep syntheses, whereas indoline derivatives () can be synthesized via simpler condensation routes, impacting scalability .

Biological Activity

N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 92628-12-1
  • Structure : The compound features a diazaspirodecane framework, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its spirocyclic structure allows it to bind effectively to active sites of enzymes, disrupting their function and influencing metabolic pathways.
  • Antitumor Activity : Preliminary studies indicate that derivatives of diazaspiro compounds exhibit antitumor effects by inhibiting pathways involved in cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated efficacy against KRAS G12C mutations in non-small cell lung cancer models .
  • Neuroprotective Effects : Research suggests that similar compounds may possess neuroprotective properties by modulating neurotransmitter pathways and reducing oxidative stress .

Case Studies

  • Anticancer Efficacy
    • A study evaluated the effects of a closely related diazaspiro compound on tumor growth in xenograft mouse models. The results indicated a significant reduction in tumor size with doses correlating to the compound's concentration, highlighting its potential as a therapeutic agent against solid tumors .
  • Enzyme Activity Modulation
    • In vitro assays demonstrated that this compound could inhibit specific enzymes involved in inflammatory responses. This inhibition was linked to the compound's ability to interfere with signaling pathways that promote inflammation and cell death .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Activity Model/System Outcome
AntitumorNCI-H1373 xenograft mouse modelSignificant tumor size reduction
Enzyme inhibitionIn vitro enzyme assaysEffective modulation of inflammatory pathways
NeuroprotectionNeuroblastoma cell linesReduced oxidative stress and apoptosis

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